molecular formula C18H21NO6S B581486 N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine CAS No. 1240405-74-6

N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine

Cat. No.: B581486
CAS No.: 1240405-74-6
M. Wt: 379.427
InChI Key: XVRJYMMZMYYTEE-UHFFFAOYSA-N
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Description

N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a valine moiety, with a phenyl ring substituted with a methoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine typically involves multiple steps. One common method starts with the reaction of 4-chloronitrobenzene sulfonate with 2-methoxyphenol to form an intermediate compound. This intermediate is then subjected to a condensation reaction with valine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)glycine
  • N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)alanine
  • N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)leucine

Uniqueness

N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-12(2)17(18(20)21)19-26(22,23)14-10-8-13(9-11-14)25-16-7-5-4-6-15(16)24-3/h4-12,17,19H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRJYMMZMYYTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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